An In-Depth Technical Guide to the Structure Elucidation of Quercetin 3-O-sophoroside-7-O-rhamnoside
An In-Depth Technical Guide to the Structure Elucidation of Quercetin 3-O-sophoroside-7-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a complex flavonol triglycoside. This document details the necessary experimental protocols, presents spectroscopic data in a clear, tabular format, and utilizes visualizations to illustrate key structural relationships and workflows, serving as a vital resource for professionals in natural product chemistry and drug development.
Introduction
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plant species, including sea buckthorn (Hippophaë rhamnoides) and Lycium chinense.[1] As with many complex natural products, its definitive structural identification relies on a combination of chromatographic separation and sophisticated spectroscopic techniques. The core structure consists of the flavonol aglycone, quercetin, linked to three sugar moieties: a sophorose (a disaccharide of two glucose units) at the 3-position and a rhamnose at the 7-position. The elucidation of such a structure requires meticulous analysis to determine the nature of the aglycone, the identity and stereochemistry of the sugar units, their linkage to each other, and their points of attachment to the flavonoid core. This guide outlines the typical workflow and data interpretation required for this process.
Experimental Protocols
The structural elucidation of quercetin 3-O-sophoroside-7-O-rhamnoside involves a multi-step process, beginning with extraction from a plant source, followed by purification and finally, spectroscopic analysis.
Extraction and Isolation of the Compound
A generalized protocol for the extraction and isolation of flavonoid glycosides from plant material is as follows:
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Preparation of Plant Material : The plant material (e.g., leaves, pomace) is dried and ground to a fine powder to maximize the surface area for extraction.
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Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the addition of water (e.g., 80% methanol), to efficiently solubilize the glycosides.[2] This can be performed using methods like maceration, percolation, or more advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1]
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Fractionation : The crude extract is then concentrated under reduced pressure. To separate the flavonoid glycosides from other classes of compounds, liquid-liquid extraction is often employed. The aqueous concentrate is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The more polar flavonoid glycosides are typically concentrated in the ethyl acetate and aqueous fractions.
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Chromatographic Purification : The enriched fraction is subjected to one or more chromatographic steps for the isolation of the pure compound.
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Column Chromatography : Initial purification is often carried out on a silica (B1680970) gel or Sephadex LH-20 column. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, is used to separate the compounds based on their polarity.
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High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the compound in high purity is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile.
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Spectroscopic Analysis
The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.
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UV-Vis Spectroscopy : The UV-Vis spectrum is recorded in methanol or ethanol. Flavonols typically exhibit two major absorption bands. For quercetin glycosides, Band I (related to the B-ring) is expected in the range of 350-385 nm, and Band II (related to the A-ring) is in the range of 250-270 nm.
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Mass Spectrometry (MS) : High-resolution mass spectrometry with electrospray ionization (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is crucial for determining the molecular weight and fragmentation pattern. This provides information on the aglycone and the sequence of sugar loss.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of NMR experiments is the cornerstone of structure elucidation. These are typically run in a deuterated solvent like methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).
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1H NMR : Provides information on the number and types of protons (aromatic, olefinic, sugar protons, etc.) and their coupling relationships.
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13C NMR : Shows the number of carbon atoms and their chemical environment.
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2D NMR (COSY, HSQC, HMBC) : These experiments are essential for establishing connectivity.
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COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring or an aromatic ring).
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HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for determining the linkages between the sugar units and their attachment points to the aglycone.
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Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of quercetin 3-O-sophoroside-7-O-rhamnoside.
Mass Spectrometry Data
| Ion | m/z (Da) | Description |
| [M-H]⁻ | 771.20 | Deprotonated molecule |
| [M+H]⁺ | 773.21 | Protonated molecule |
| [M+Na]⁺ | 795.20 | Sodium adduct |
Table 1: High-Resolution Mass Spectrometry Data for Quercetin 3-O-sophoroside-7-O-rhamnoside.
The tandem MS (MS/MS) spectrum would show sequential loss of the sugar moieties. The loss of the terminal rhamnose would result in a fragment corresponding to quercetin 3-O-sophoroside. Further fragmentation would lead to the loss of the two glucose units and ultimately the quercetin aglycone.
NMR Spectroscopic Data
The following tables present the expected 1H and 13C NMR chemical shifts for quercetin 3-O-sophoroside-7-O-rhamnoside, based on data for structurally similar compounds. The exact values can vary slightly depending on the solvent and instrument frequency.
Aglycone (Quercetin Moiety)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 2 | 158.5 | - |
| 3 | 135.5 | - |
| 4 | 179.5 | - |
| 5 | 163.0 | - |
| 6 | 100.0 | 6.55 (d, 2.0) |
| 7 | 164.5 | - |
| 8 | 95.0 | 6.85 (d, 2.0) |
| 9 | 159.0 | - |
| 10 | 107.0 | - |
| 1' | 123.0 | - |
| 2' | 116.5 | 7.70 (d, 2.2) |
| 3' | 146.0 | - |
| 4' | 150.0 | - |
| 5' | 117.5 | 6.95 (d, 8.5) |
| 6' | 123.5 | 7.65 (dd, 8.5, 2.2) |
Table 2: 1H and 13C NMR Data for the Aglycone Moiety.
Sugar Moieties
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Rhamnose (at C-7) | ||
| 1''' | 102.0 | 5.50 (d, 1.5) |
| 2''' | 72.0 | 4.00 (m) |
| 3''' | 72.2 | 3.80 (m) |
| 4''' | 73.5 | 3.45 (m) |
| 5''' | 71.5 | 3.90 (m) |
| 6''' | 18.0 | 1.25 (d, 6.2) |
| Sophorose (at C-3) | ||
| Glucose I | ||
| 1'' | 104.5 | 5.40 (d, 7.8) |
| 2'' | 83.0 | 3.60 (m) |
| 3'' | 78.0 | 3.50 (m) |
| 4'' | 71.5 | 3.40 (m) |
| 5'' | 78.5 | 3.55 (m) |
| 6'' | 62.5 | 3.75 (m), 3.90 (m) |
| Glucose II (terminal) | ||
| 1'''' | 105.0 | 4.60 (d, 7.5) |
| 2'''' | 76.0 | 3.30 (m) |
| 3'''' | 78.2 | 3.45 (m) |
| 4'''' | 71.8 | 3.35 (m) |
| 5'''' | 78.0 | 3.40 (m) |
| 6'''' | 62.8 | 3.70 (m), 3.85 (m) |
Table 3: 1H and 13C NMR Data for the Sugar Moieties.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the structure elucidation of quercetin 3-O-sophoroside-7-O-rhamnoside.
Caption: Workflow for the extraction and purification of quercetin 3-O-sophoroside-7-O-rhamnoside.
Caption: Key HMBC correlations confirming the glycosidic linkages.
Caption: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.
Conclusion
The structural elucidation of quercetin 3-O-sophoroside-7-O-rhamnoside is a rigorous process that showcases the power of modern analytical techniques. Through a systematic approach involving extraction, purification, and comprehensive spectroscopic analysis—particularly with 2D NMR and high-resolution mass spectrometry—the complete chemical structure can be unambiguously determined. The data and methodologies presented in this guide provide a framework for researchers and professionals engaged in the study of complex natural products, facilitating further research into the biological activities and potential therapeutic applications of this and similar flavonoid glycosides.
